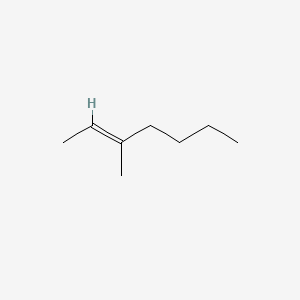

3-Methyl-2-heptene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methylhept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKLSPUVNMOIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-75-9 | |

| Record name | 3-Methyl-2-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-Methyl-2-heptene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-heptene is a branched, unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of the chemical and physical properties of this compound, outlines experimental protocols for its synthesis and analysis, and illustrates key reaction mechanisms and analytical workflows.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of a methyl group on the double bond leads to the existence of (E) and (Z) stereoisomers, which may have slightly different physical properties. The data presented below is for the mixture of isomers unless otherwise specified.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1][2][4] |

| Density | 0.728 g/cm³ | [5] |

| Boiling Point | 120 °C at 760 mmHg | [5] |

| Flash Point | 9.2 °C | [5] |

| Refractive Index | 1.42 | [5] |

| Vapor Pressure | 18.6 ± 0.1 mmHg at 25°C (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| CAS Number | 3404-75-9 | [1][2][3] |

Reactivity and Reaction Mechanisms

The core reactivity of this compound is centered around its carbon-carbon double bond, which serves as a site of high electron density. This makes it susceptible to attack by electrophiles and enables a variety of addition reactions.

Electrophilic Addition

A fundamental reaction of alkenes, electrophilic addition, proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction with unsymmetrical reagents like hydrogen halides (HX) is governed by Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that possesses the greater number of hydrogen atoms.

Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, to add hydrogen across the double bond, yielding 3-methylheptane.

Ozonolysis

Ozonolysis involves the cleavage of the double bond by ozone (O₃). This reaction is a powerful synthetic tool that results in the formation of carbonyl compounds. The initial reaction forms an unstable ozonide, which is then worked up to yield ketones and aldehydes. For this compound, ozonolysis would yield 2-butanone (B6335102) and acetaldehyde.

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. This protocol outlines the synthesis of this compound from 2-pentanone and an ethyltriphenylphosphonium ylide.

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The appearance of a deep red or orange color indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C.

-

Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield this compound.

Synthesis of this compound via Acid-Catalyzed Dehydration

This method involves the elimination of water from 3-methyl-3-heptanol (B1630388) to form the alkene. This reaction typically produces a mixture of alkene isomers.

Materials:

-

3-Methyl-3-heptanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Place 3-methyl-3-heptanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

-

Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.

-

Collect the distillate, which will contain a mixture of this compound and other isomeric alkenes, along with some water.

-

Work-up: Transfer the distillate to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Purification: Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-300

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Inject 1 µL of each standard and sample into the GC-MS system.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112, along with characteristic fragment ions resulting from the loss of alkyl groups (e.g., m/z 97, 83, 69, 55, 41).

-

Quantify the amount of this compound in samples by comparing the peak area to the calibration curve.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: The Wittig reaction pathway for the synthesis of this compound.

Caption: The E1 mechanism for the acid-catalyzed dehydration of 3-methyl-3-heptanol.

Caption: A typical workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-2-heptene, an unsaturated aliphatic hydrocarbon. The document is tailored for researchers, scientists, and professionals in drug development who may encounter this compound as an intermediate, a starting material, or a reference standard. This guide presents key quantitative data in a structured format, details relevant experimental protocols for property determination, and illustrates the structure-property relationships through a logical diagram.

Introduction

This compound is an organic compound with the chemical formula C8H16.[1][2] It is classified as a branched alkene, featuring a carbon-carbon double bond between the second and third carbon atoms of a heptane (B126788) chain, with a methyl group attached to the third carbon.[1] This structural arrangement, including the presence of cis- and trans- isomers, influences its physical and chemical characteristics.[1] Typically a colorless liquid at room temperature with a characteristic odor, this compound is insoluble in water but soluble in organic solvents.[1] Its utility is found in various chemical syntheses, including the production of fragrances and flavors.[2]

Physical Properties

The physical properties of this compound are crucial for its handling, application, and purification. The following table summarizes the key quantitative data available for this compound.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C8H16 | - | [1][2] |

| Molecular Weight | 112.21 g/mol | g/mol | [3][4][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | - | [1] |

| Density | 0.728 | g/cm³ | at 25°C[2] |

| Boiling Point | 120 | °C | at 760 mmHg[2] |

| Melting Point | Not available | °C | - |

| Refractive Index | 1.42 | - | [2] |

| Flash Point | 9.2 | °C | [2] |

| Vapor Pressure | 18.6 ± 0.1 | mmHg | at 25°C (Predicted)[2] |

| Solubility | Insoluble in water, soluble in organic solvents | - | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, distillation is a common method for determining this property.[6]

Methodology: Simple Distillation [6]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature reading on the thermometer will increase.

-

Data Collection: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point of the liquid.[6]

Micro-Boiling Point Determination [7]

For smaller sample volumes, a micro-boiling point method can be employed.

-

Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The apparatus is then attached to a thermometer and heated in a Thiele tube or a similar heating block.[7][8][9]

-

Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this can be determined by measuring the mass of a known volume.

Methodology: Mass and Volume Measurement [10]

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an electronic balance.[10]

-

Volume Measurement: A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10] For higher precision, a pycnometer of a known volume is filled with the liquid.

-

Combined Mass Measurement: The mass of the graduated cylinder or pycnometer containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The length of the carbon chain, the presence and position of the double bond, and the methyl branch all play a role.

Caption: Logical diagram illustrating how the structural features of this compound determine its key physical properties.

Conclusion

This technical guide has provided a detailed summary of the physical properties of this compound, along with standardized experimental protocols for their determination. The data presented, including molecular weight, density, boiling point, and refractive index, are essential for the safe and effective use of this compound in a laboratory or industrial setting. Understanding the relationship between the molecular structure of this compound and its physical characteristics allows for better prediction of its behavior in various chemical processes, which is of particular importance to professionals in research and drug development.

References

- 1. CAS 3404-75-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-3-Methylhept-2-ene | C8H16 | CID 5463032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptene, 3-methyl- [webbook.nist.gov]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (E)-3-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential synthetic methodologies related to (E)-3-methylhept-2-ene. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages information on structurally similar compounds to present representative protocols and data. All quantitative data are summarized for clarity, and key experimental workflows are visualized.

Chemical Structure and Properties

(E)-3-methylhept-2-ene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4][5][6][7] The "E" designation in its name refers to the stereochemistry at the carbon-carbon double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Table 1: General and Physicochemical Properties of (E)-3-methylhept-2-ene

| Property | Value | Reference |

| IUPAC Name | (E)-3-methylhept-2-ene | [1][6] |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5][6][7] |

| Molecular Weight | 112.21 g/mol | [1][2][8] |

| CAS Number | 22768-20-3 | [2][5][7][8] |

| SMILES | CCCC/C(=C/C)/C | [1][6] |

| InChIKey | OFKLSPUVNMOIJB-VMPITWQZSA-N | [1][2][5][7] |

| Boiling Point | Not explicitly available; predicted to be similar to related isomers. | |

| Density | Not explicitly available. | |

| Appearance | Colorless liquid (expected). |

Table 2: Computed Properties of (E)-3-methylhept-2-ene

| Property | Value | Unit | Source |

| XLogP3 | 3.8 | PubChem | |

| Hydrogen Bond Donor Count | 0 | PubChem | |

| Hydrogen Bond Acceptor Count | 0 | PubChem | |

| Rotatable Bond Count | 3 | PubChem | |

| Exact Mass | 112.125201 u | PubChem | |

| Monoisotopic Mass | 112.125201 u | PubChem | |

| Topological Polar Surface Area | 0 Ų | PubChem | |

| Heavy Atom Count | 8 | PubChem |

Synthesis of (E)-3-methylhept-2-ene: Experimental Protocols

While specific literature detailing the synthesis of (E)-3-methylhept-2-ene is scarce, a plausible and effective method for its preparation is the Wittig reaction, which is known for its reliability in forming carbon-carbon double bonds.[9][10] The following protocol is a representative example based on the synthesis of similar alkenes.[1]

2.1. Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone.[9][10] For the synthesis of (E)-3-methylhept-2-ene, the reaction would proceed between a suitable phosphonium (B103445) ylide and a ketone. Stabilized ylides generally favor the formation of (E)-alkenes.[10]

2.1.1. Materials

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Pentanone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

2.1.2. Experimental Procedure

-

Preparation of the Phosphorus Ylide:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Reaction with Ketone:

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve 2-pentanone (1.0 equivalent) in anhydrous THF.

-

Add the 2-pentanone solution dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography to yield (E)-3-methylhept-2-ene.

-

2.2. Synthesis Workflow Diagram

Spectroscopic Data

Detailed experimental spectroscopic data for (E)-3-methylhept-2-ene is not widely available. However, data can be predicted based on its structure and comparison with similar compounds.

Table 3: Predicted Spectroscopic Data for (E)-3-methylhept-2-ene

| Technique | Predicted Data |

| ¹H NMR | Complex spectrum with signals for methyl, ethyl, and butyl groups. The vinylic proton is expected to appear as a quartet. |

| ¹³C NMR | Expected to show 8 distinct signals corresponding to the 8 carbon atoms. |

| IR Spectroscopy | A characteristic C=C stretching vibration is expected around 1670-1640 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 112. The fragmentation pattern would be characteristic of a branched alkene. |

3.1. Analytical Characterization Workflow

Reactivity and Potential Transformations

The chemical reactivity of (E)-3-methylhept-2-ene is primarily centered around its carbon-carbon double bond, which is susceptible to electrophilic addition reactions.[11][12]

4.1. Electrophilic Addition Reactions

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon (C-3).[11]

-

Hydration: Acid-catalyzed addition of water would likely yield a tertiary alcohol.[11]

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in a vicinal dihalide.[11]

4.2. Oxidation Reactions

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide.[11]

-

Ozonolysis: Cleavage of the double bond with ozone, followed by an appropriate workup, would yield a ketone and an aldehyde.[13]

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature and databases reveals no specific experimental data on the biological activity or involvement in any signaling pathways for (E)-3-methylhept-2-ene or its close structural analogs.[8] Research in chemical ecology has indicated that some branched alkenes may act as insect pheromones, but this is highly structure-dependent.[8] The lack of functional groups that typically confer biological activity suggests that (E)-3-methylhept-2-ene is unlikely to have significant pharmacological effects without further modification.

Safety Information

(E)-3-methylhept-2-ene is classified as a flammable liquid and an aspiration hazard.[1][6]

Table 4: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor. |

| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways. |

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P301+P310, P303+P361+P353, P331, P370+P378, P403+P235, P405, P501.[1][6]

Users should handle this compound in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. (E)-3-Methylhept-2-ene [webbook.nist.gov]

- 6. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-3-Methylhept-2-ene [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereoisomer (Z)-3-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-methylhept-2-ene is a branched, unsaturated hydrocarbon with the molecular formula C₈H₁₆. As a stereoisomer, its distinct spatial arrangement, conferred by the Z configuration of the double bond, differentiates it from its (E) counterpart, potentially influencing its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of (Z)-3-methylhept-2-ene, including its physicochemical properties, detailed protocols for its stereoselective synthesis and characterization, and a discussion of its known and potential biological significance. The information is presented to support research and development activities where the specific stereochemistry of small molecules is of paramount importance.

Physicochemical Properties

The properties of 3-methylhept-2-ene are often reported for a mixture of (Z) and (E) isomers. Where available, data specific to the (Z)-isomer is provided.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| IUPAC Name | (2Z)-3-Methylhept-2-ene | [1] |

| CAS Number | 22768-19-0 | [2] |

| Boiling Point | 120 °C at 760 mmHg (for isomer mixture) | [3] |

| Density | 0.728 g/cm³ (for isomer mixture) | [3] |

| Refractive Index | 1.42 (for isomer mixture) | [3] |

| Kovats Retention Index | 796.7 (Standard non-polar column) | [1] |

Stereoselective Synthesis of (Z)-3-methylhept-2-ene

The synthesis of trisubstituted (Z)-alkenes with high stereoselectivity is a significant challenge in organic chemistry. The Wittig reaction and the Julia-Kocienski olefination are two prominent methods that can be adapted for the synthesis of (Z)-3-methylhept-2-ene.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium (B103445) ylide.[4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Non-stabilized ylides, under salt-free conditions, typically favor the formation of (Z)-alkenes.[5]

Objective: To synthesize (Z)-3-methylhept-2-ene from 2-pentanone and an appropriate phosphonium ylide.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Pentanone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Synthesis of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopropane dropwise and stir the mixture at room temperature overnight. The phosphonium salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the synthesized phosphonium salt in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath) and slowly add one equivalent of n-BuLi dropwise. The formation of the deep red-colored ylide indicates a successful reaction.

-

Wittig Reaction: To the ylide solution at -78 °C, slowly add a solution of 2-pentanone in anhydrous THF. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, containing the (Z) and (E) isomers of 3-methylhept-2-ene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the (Z)-isomer.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. However, modifications to the heterocyclic sulfone can provide high (Z)-selectivity.[6] This method involves the reaction of a carbonyl compound with a metalated heteroaryl alkyl sulfone.[7]

Objective: To synthesize (Z)-3-methylhept-2-ene from 2-pentanone and a Z-selective sulfone reagent.

Materials:

-

1-Methyl-1H-tetrazol-5-yl propyl sulfone

-

Lithium hexamethyldisilazide (LiHMDS)

-

2-Pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-tetrazol-5-yl propyl sulfone in anhydrous THF. Cool the solution to -78 °C.

-

Deprotonation: Slowly add a solution of LiHMDS in THF to the sulfone solution. Stir the mixture at -78 °C for 30 minutes.

-

Olefination: Add 2-pentanone to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate (Z)-3-methylhept-2-ene.

Characterization

The synthesized (Z)-3-methylhept-2-ene should be characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating the (Z) and (E) isomers and for confirming the molecular weight of the product.[8]

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

Expected Results:

-

The chromatogram should show distinct peaks for the (Z) and (E) isomers, with the (Z)-isomer typically having a slightly shorter retention time on a non-polar column.

-

The mass spectrum for the (Z)-3-methylhept-2-ene peak should exhibit a molecular ion peak (M⁺) at m/z 112. Characteristic fragmentation patterns resulting from the loss of alkyl groups will also be observed.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the unambiguous structural elucidation and confirmation of the (Z)-stereochemistry.

Predicted ¹H NMR (CDCl₃):

-

The chemical shifts and coupling constants of the vinylic proton and the allylic protons will be characteristic of the (Z)-configuration. The vinylic proton signal is expected to be a quartet.

-

Signals corresponding to the methyl and ethyl groups attached to the double bond, as well as the butyl chain, will be present in their expected regions.

Predicted ¹³C NMR (CDCl₃):

-

The chemical shifts of the sp² hybridized carbons of the double bond will be indicative of the trisubstituted nature of the alkene.

-

Distinct signals for each of the eight carbon atoms in the molecule will be observed.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the C=C double bond.

Expected IR Absorptions:

-

A weak C=C stretching vibration around 1670-1680 cm⁻¹.

-

C-H stretching vibrations for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

-

C-H bending vibrations.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities of (Z)-3-methylhept-2-ene. While many alkenes are found in nature and can act as pheromones or have other biological roles, no such activity has been definitively attributed to this particular stereoisomer.[10]

The metabolism of simple alkenes in biological systems is known to occur, often initiated by cytochrome P450 monooxygenases, which can lead to the formation of epoxides.[11] These epoxides can then be further metabolized. In some microorganisms, alkenes can be degraded through oxidation or other pathways.[12][13] However, without specific studies on (Z)-3-methylhept-2-ene, any proposed metabolic pathway remains speculative.

Given the interest in stereoisomerism and biological activity in drug development, the lack of data for (Z)-3-methylhept-2-ene represents a potential area for future research.[14][15] The distinct three-dimensional structure of the (Z)-isomer compared to its (E)-counterpart could lead to differential interactions with biological macromolecules such as enzymes and receptors.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of (Z)-3-methylhept-2-ene via the Wittig reaction.

Analytical Workflow

Caption: A generalized workflow for the analytical characterization of (Z)-3-methylhept-2-ene.

Hypothetical Metabolic Pathway

Caption: A conceptual diagram illustrating a potential metabolic fate of a generic branched alkene.

Conclusion

(Z)-3-methylhept-2-ene is a specific stereoisomer whose properties and synthesis are of interest in organic chemistry. While reliable methods for its stereoselective synthesis and characterization exist, a significant knowledge gap remains concerning its biological activity and potential applications in drug development and other life sciences. This guide provides a foundational resource for researchers and scientists, summarizing the current state of knowledge and offering detailed experimental approaches. Further investigation into the biological profile of (Z)-3-methylhept-2-ene is warranted to fully understand the implications of its specific stereochemistry.

References

- 1. (Z)-3-Methylhept-2-ene | C8H16 | CID 5463032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptene, 3-methyl-, (Z)- [webbook.nist.gov]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anaerobic 1-Alkene Metabolism by the Alkane- and Alkene-Degrading Sulfate Reducer Desulfatibacillum aliphaticivorans Strain CV2803T - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of alkenes and ketones... preview & related info | Mendeley [mendeley.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to 3-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-methyl-2-heptene. The information is tailored for professionals in research and development who require detailed technical data and experimental methodologies.

Core Chemical Data

This compound is a branched-chain alkene with one degree of unsaturation. It exists as a mixture of (E) and (Z) stereoisomers.

| Property | Data |

| Molecular Formula | C₈H₁₆[1][2][3][4][5] |

| Molecular Weight | 112.22 g/mol [1][6], 112.21 g/mol [2], 112.2126 g/mol [3][4], 112.216 g/mol [5] |

| Isomeric Forms | Exists as (E)-3-methylhept-2-ene and (Z)-3-methylhept-2-ene due to the substitution pattern around the carbon-carbon double bond. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are representative protocols.

The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes or ketones. This protocol outlines the synthesis of this compound from 2-hexanone (B1666271).

Reaction Scheme:

2-Hexanone + Ethyltriphenylphosphonium Bromide → this compound + Triphenylphosphine oxide

Experimental Protocol:

-

Preparation of the Phosphorus Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change.

-

-

Wittig Reaction:

-

Cool the ylide solution to 0 °C.

-

Dissolve 2-hexanone (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation or preparative gas chromatography to separate the (E) and (Z) isomers and remove any remaining impurities.

-

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (MS) detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating hydrocarbon isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Transfer Line Temperature: 250 °C.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Manifold Temperature: 40 °C.

-

Scan Range: m/z 40-300.

-

-

Sample Preparation:

-

Prepare a standard solution by accurately weighing and dissolving this compound in a volatile solvent such as hexane (B92381) to a final concentration of approximately 100 µg/mL.

-

-

Data Analysis:

-

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

References

Synthesis of 3-Methyl-2-heptene from 3-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-2-heptene from 3-methyl-2-heptanol (B1607020) via acid-catalyzed dehydration. The document details the underlying chemical principles, experimental protocols, and data analysis relevant to this transformation, tailored for professionals in research and development.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, typically facilitated by a strong acid catalyst and heat. The synthesis of this compound from 3-methyl-2-heptanol serves as a practical example of this reaction, demonstrating key principles of reaction mechanisms, regioselectivity, and product purification. This compound, an unsaturated hydrocarbon, can be a valuable intermediate in the synthesis of more complex organic molecules.

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of a secondary alcohol, such as 3-methyl-2-heptanol, generally proceeds through an E1 (elimination, unimolecular) mechanism.[1][2] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a secondary carbocation intermediate. This carbocation can then undergo deprotonation at an adjacent carbon to form the alkene.

A critical aspect of this reaction is regioselectivity, which is governed by Zaitsev's rule. This rule posits that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. In the dehydration of 3-methyl-2-heptanol, the secondary carbocation can lose a proton from either carbon 1 or carbon 3. Deprotonation from carbon 1 would yield 3-methyl-1-heptene (B1196957) (a di-substituted alkene), while deprotonation from carbon 3 would result in the formation of this compound (a tri-substituted alkene). According to Zaitsev's rule, this compound is expected to be the major product due to its greater thermodynamic stability. It is also important to note that the formation of geometric isomers ((E)- and (Z)-3-methyl-2-heptene) is possible.

Experimental Protocol

Materials:

-

3-Methyl-2-heptanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-methyl-2-heptanol and a few boiling chips. Cautiously add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. Note: The addition of acid is exothermic and should be done slowly and with cooling if necessary.

-

Dehydration: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium towards the product side. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction corresponding to its boiling point.

Data Presentation

The following tables summarize the key quantitative data for the reactant and the primary product.

Table 1: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methyl-2-heptanol | C₈H₁₈O | 130.23 | 166-167 | ~0.82 |

| This compound | C₈H₁₆ | 112.21 | ~120 | ~0.728 |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Signals |

| ¹H NMR | Signals corresponding to vinylic, allylic, and aliphatic protons. |

| ¹³C NMR | Signals for sp² hybridized carbons of the double bond and sp³ hybridized carbons. |

| IR Spectroscopy | Characteristic C=C stretching vibration around 1670-1640 cm⁻¹. |

Mandatory Visualizations

Reaction Pathway

Caption: E1 dehydration pathway of 3-methyl-2-heptanol.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Product Analysis and Characterization

The final product should be characterized to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.[4] GC will separate the components of the product mixture, allowing for the determination of the relative amounts of this compound and any isomeric byproducts. The retention times of the different isomers can help in their identification, with lower boiling point isomers generally eluting first.[5] The mass spectrometer will provide fragmentation patterns for each component, which can be compared to library spectra to confirm their molecular structures.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for structural elucidation. IR spectroscopy can confirm the presence of the C=C double bond, while ¹H and ¹³C NMR spectroscopy will provide detailed information about the connectivity of atoms in the molecule.

Conclusion

The synthesis of this compound from 3-methyl-2-heptanol via acid-catalyzed dehydration is a straightforward and illustrative example of alkene synthesis. The reaction proceeds through an E1 mechanism, with the product distribution governed by Zaitsev's rule, favoring the more stable, more substituted alkene. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the desired product. The analytical methods outlined provide a robust framework for the characterization and quality control of the synthesized this compound.

References

- 1. Solved 4. Synthesize (E)-3-Methyl-2-heptene from | Chegg.com [chegg.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sites.nvcc.edu [sites.nvcc.edu]

- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 5. youtube.com [youtube.com]

A Technical Guide to the Gas Chromatography of 3-Methyl-2-heptene

This document provides an in-depth analysis of the gas chromatography (GC) retention time for 3-Methyl-2-heptene. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize GC for compound separation and identification. This guide details experimental protocols and presents key data to facilitate the replication and optimization of analytical methods for this compound.

Data Presentation: Retention Indices

The retention of this compound is commonly reported using the Kovats retention index (I), which normalizes retention times relative to adjacent n-alkanes. This allows for better comparison of data between different chromatography systems. The table below summarizes the available retention index data for this compound on non-polar stationary phases.

| Stationary Phase Type | Retention Index (I) |

| Standard Non-Polar | 806, 806.6[1] |

| Semi-Standard Non-Polar | 797, 797.2, 797.5, 798[1] |

Note: The specific column and conditions used to determine these indices can vary. These values serve as a reference point for method development.

Experimental Protocols

Accurate determination of retention time requires meticulous adherence to established protocols. The following sections detail a representative methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

For creating a standard solution, accurately weigh and dissolve pure this compound in a high-purity volatile solvent, such as hexane (B92381) or pentane. A typical concentration for analysis is 100 µg/mL.[2] For complex matrices, appropriate sample cleanup and extraction procedures may be required to isolate the analyte of interest.

The following table outlines a starting point for GC-MS method parameters. Optimization may be necessary based on the specific instrumentation and analytical goals.[2]

| Parameter | Recommended Setting | Rationale |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer | Provides both separation and identification capabilities. |

| Column | Non-polar capillary column (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane stationary phase like DB-5ms or HP-5ms)[2] | Non-polar columns are effective for resolving hydrocarbon isomers based primarily on their boiling points.[2][3] |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time.[4][5] |

| Carrier Gas | Helium | Inert gas commonly used in GC-MS applications.[3] |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | A typical flow rate for capillary columns that provides good efficiency.[5] |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Injection Volume | 1 µL | |

| Injection Mode | Split (e.g., 10:1 ratio)[5] | Prevents column overload for concentrated samples. |

| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min at 250°C | A temperature program is crucial for separating mixtures with a range of boiling points, improving peak shape and reducing analysis time.[6][7][8] An increase of approximately 30°C can halve the retention time.[7][9] |

| MS Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Impact (EI) at 70 eV[5] | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | m/z 40 - 450 | Covers the expected mass range for the analyte and potential background ions. |

| Solvent Delay | 2 minutes | Prevents the high concentration of solvent from saturating the detector.[5] |

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for determining the gas chromatography retention time of a given analyte such as this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. 2-Heptene, 3-methyl- | C8H16 | CID 5366149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 5. GC-MS combined with multivariate analysis for the determination of the geographical origin of Elsholtzia rugulosa Hemsl. in Yunnan province - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 8. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 9. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methyl-2-heptene Isomers

This guide provides a detailed examination of the stereoisomers of 3-methyl-2-heptene, focusing on their IUPAC nomenclature. The content is tailored for researchers, scientists, and drug development professionals who require a precise understanding of isomeric forms for synthesis, characterization, and regulatory purposes.

Introduction to Stereoisomerism in this compound

This compound is a branched alkene with the chemical formula C₈H₁₆.[1] Its structure, featuring a double bond between the second and third carbon atoms of the heptene (B3026448) chain and a methyl group on the third carbon, gives rise to geometric isomerism.[1] This form of stereoisomerism occurs due to the restricted rotation around the carbon-carbon double bond, leading to two different spatial arrangements of the substituents. These isomers are designated using the E/Z notation, which provides an unambiguous description of the stereochemistry.[1]

IUPAC Nomenclature and E/Z Designation

The IUPAC nomenclature for alkenes with multiple substituents on the double bond employs the Cahn-Ingold-Prelog (CIP) priority rules to assign the E or Z configuration. The CIP rules assign a priority to the two substituents on each carbon of the double bond based on atomic number.

-

Z-isomer: If the higher-priority groups on each carbon of the double bond are on the same side (zusammen in German), the isomer is designated as (Z).

-

E-isomer: If the higher-priority groups on each carbon of the double bond are on opposite sides (entgegen in German), the isomer is designated as (E).

For this compound, the substituents on the double bond are:

-

At carbon 2: A hydrogen atom and a methyl group. The methyl group has a higher priority.

-

At carbon 3: A methyl group and a butyl group. The butyl group has a higher priority.

The two geometric isomers are therefore:

-

(E)-3-Methyl-2-heptene: The higher-priority groups (methyl on C2 and butyl on C3) are on opposite sides of the double bond.

-

(Z)-3-Methyl-2-heptene: The higher-priority groups (methyl on C2 and butyl on C3) are on the same side of the double bond.

Data Summary of this compound Isomers

The following table summarizes key quantitative data for the E and Z isomers of this compound.

| Property | (E)-3-Methylhept-2-ene | (Z)-3-Methylhept-2-ene |

| IUPAC Name | (E)-3-methylhept-2-ene[2] | (Z)-3-methylhept-2-ene[3][4] |

| Synonyms | 3-Methyl-trans-2-heptene[2] | 3-Methyl-cis-2-heptene[3] |

| Molecular Formula | C₈H₁₆[2] | C₈H₁₆[3] |

| Molecular Weight | 112.2126 g/mol [2] | 112.2126 g/mol [3] |

| CAS Registry Number | 22768-20-3[2] | 22768-19-0[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound isomers are crucial for reproducible research. A common synthetic route involves the dehydration of 3-methyl-3-heptanol, which can be prepared via a Grignard reaction between a butylmagnesium halide and methyl ethyl ketone. The resulting alkene mixture can then be separated and analyzed using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the E and Z isomers.

Visualization of Isomeric Relationship

The logical relationship between the parent compound and its geometric isomers is illustrated in the diagram below.

References

A Comprehensive Guide to Commercial Suppliers of 3-Methyl-2-heptene for Research and Development

For researchers, scientists, and drug development professionals, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 3-Methyl-2-heptene, a valuable alkene in various organic synthesis applications.

This document outlines key suppliers, their product specifications, and provides a procedural framework for the procurement and quality assessment of this compound. The information is presented to facilitate straightforward comparison and to integrate into existing research and development protocols.

Commercial Availability and Supplier Specifications

This compound (CAS No. 3404-75-9) is available from a range of chemical suppliers, typically as a mixture of cis- and trans-isomers.[1][2][3] The compound is a colorless to almost colorless liquid and is often used as an intermediate in organic synthesis.[3][4] For research purposes, the purity of the compound is a critical parameter. Most suppliers offer a purity of greater than 95.0% as determined by Gas Chromatography (GC).[3][5]

The following table summarizes the offerings for this compound from various commercial suppliers. This allows for a direct comparison of purity, available quantities, and supplier information.

| Supplier | Product Name | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |

| Santa Cruz Biotechnology | This compound | Not Specified | Not Specified | 3404-75-9 | C8H16 | 112.22 |

| TCI Chemicals | This compound (cis- and trans- mixture) | >95.0% (GC) | 0.1 mL[2][5] | 3404-75-9 | C8H16 | 112.22[5] |

| Fisher Scientific (distributor for TCI) | This compound (cis- and trans- mixture) 95.0+% | 95.0+%[2] | 0.1 mL[2] | 3404-75-9 | C8H16 | 112.22 |

| CymitQuimica | This compound (cis- and trans- mixture) | >95.0% (GC)[3] | 0.1ml[4] | 3404-75-9 | C8H16 | 112.22[3] |

| LookChem | This compound | Not Specified | 1mg, 0.1mL[6] | 3404-75-9 | C8H16 | 112.215[6] |

| Lab Pro Inc. | This compound (cis- and trans- mixture) | Min. 95.0 (GC)[5] | 0.1ML[5] | 3404-75-9 | C8H16 | 112.22[5] |

| Biotuva Life Sciences | This compound | Not Specified | 100microl[7] | 3404-75-9 | C8H16 | 112.22 |

| Benchchem | This compound | Not Specified | Not Specified | 3404-75-9 | C8H16 | 112.21 |

| BoroPharm Inc. | This compound (cis- and trans- mixture) | >95.0%(GC)[8] | 0.1ml[8] | 3404-75-9 | C8H16 | Not Specified |

Procurement Workflow

The process of acquiring a chemical for research involves several key stages, from initial supplier identification to final quality verification. The following diagram illustrates a typical workflow for procuring this compound.

Experimental Protocols for Quality Assessment

While specific, detailed experimental protocols from every supplier are not always publicly available, the primary method for purity assessment of this compound is Gas Chromatography (GC), as indicated by multiple suppliers.[3][5][8] A general understanding of the analytical workflow for this technique is crucial for interpreting supplier-provided data and for in-house quality verification.

General Gas Chromatography (GC) Protocol for Purity Determination:

A typical GC analysis for a volatile organic compound like this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for hydrocarbons.

-

Data Analysis: The detector signal is recorded as a chromatogram, where each peak represents a different component. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the area of the main peak (this compound) by the total area of all peaks.

The following diagram illustrates the logical flow of a typical GC-based quality control experiment.

It is important to note that for unambiguous identification of isomers and impurities, Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. The mass spectrometer provides structural information about the eluting compounds, aiding in their identification.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][9]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound (cis- and trans- mixture) 95.0+%, TCI America 0.1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. This compound (cis- and trans- mixture) | CymitQuimica [cymitquimica.com]

- 4. CAS 3404-75-9: this compound | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound|3404-75-9|lookchem [lookchem.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. This compound (cis- and trans- mixture) | BoroPharm Inc. [boropharm.com]

- 9. fishersci.com [fishersci.com]

Chemical Identity and Physical Properties

An In-depth Technical Guide to 3-Methyl-2-heptene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound, targeted towards researchers, scientists, and professionals in drug development.

This compound is a branched-chain alkene with the molecular formula C₈H₁₆.[1][2] The presence of a double bond between the second and third carbon atoms, along with a methyl group on the third carbon, results in the existence of two geometric isomers: (E)-3-methyl-2-heptene and (Z)-3-methyl-2-heptene. The mixture is typically a colorless liquid with a characteristic fruity odor.[2] It is insoluble in water but soluble in common organic solvents.[1]

Table 1: Chemical Identifiers for this compound and its Isomers

| Property | This compound (Isomer Mixture) | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |

| CAS Number | 3404-75-9 | 22768-20-3 | 22768-19-0 |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.22 g/mol | 112.22 g/mol | 112.22 g/mol |

| IUPAC Name | 3-Methylhept-2-ene | (2E)-3-Methylhept-2-ene | (2Z)-3-Methylhept-2-ene |

| Synonyms | 3-Methylhept-2-ene | trans-3-Methyl-2-heptene | cis-3-Methyl-2-heptene |

Table 2: Physical Properties of this compound (Isomer Mixture)

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 120-123 °C at 760 mmHg |

| Density | 0.728 g/cm³ |

| Refractive Index | ~1.42 |

| Flash Point | 9.2 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process: the Grignard reaction of a ketone with an appropriate Grignard reagent to form a tertiary alcohol, followed by the dehydration of the alcohol to yield the alkene.

Experimental Protocol: Synthesis of 3-Methyl-3-heptanol (B1630388) via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol, 3-methyl-3-heptanol, from 2-butanone (B6335102) and butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Butanone (Methyl ethyl ketone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude 3-methyl-3-heptanol.

Experimental Protocol: Dehydration of 3-Methyl-3-heptanol

This protocol describes the acid-catalyzed dehydration of 3-methyl-3-heptanol to produce a mixture of this compound isomers.

Materials:

-

Crude 3-methyl-3-heptanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Place the crude 3-methyl-3-heptanol in a round-bottom flask suitable for distillation.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 120-123 °C.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the collected distillate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by fractional distillation to obtain this compound as a mixture of (E) and (Z) isomers.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Splitting Patterns for this compound Isomers

| Assignment | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |

| H1 (CH₃-C=) | ~1.6 ppm (d) | ~1.7 ppm (d) |

| H2 (=CH-) | ~5.2 ppm (q) | ~5.1 ppm (q) |

| H3 (C-CH₃) | ~1.7 ppm (s) | ~1.6 ppm (s) |

| H4 (-CH₂-) | ~2.0 ppm (t) | ~2.1 ppm (t) |

| H5, H6 (-CH₂-CH₂-) | ~1.3 ppm (m) | ~1.3 ppm (m) |

| H7 (-CH₃) | ~0.9 ppm (t) | ~0.9 ppm (t) |

Table 4: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ) for this compound Isomers

| Carbon Assignment | (E)-3-Methyl-2-heptene | (Z)-3-Methyl-2-heptene |

| C1 | ~13.5 ppm | ~14.0 ppm |

| C2 | ~120.0 ppm | ~121.0 ppm |

| C3 | ~138.0 ppm | ~137.5 ppm |

| C4 | ~35.0 ppm | ~28.0 ppm |

| C5 | ~30.0 ppm | ~30.5 ppm |

| C6 | ~23.0 ppm | ~23.0 ppm |

| C7 | ~14.0 ppm | ~14.0 ppm |

| C8 (C-CH₃) | ~16.0 ppm | ~22.0 ppm |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 5: Key IR Absorptions and Mass Spectrometry Fragments for this compound

| Spectroscopic Data | Characteristic Values |

| IR (cm⁻¹) | ~3020 (C-H stretch, sp²), ~2960-2850 (C-H stretch, sp³), ~1670 (C=C stretch, weak for trisubstituted), ~840 (C-H bend, trisubstituted alkene) |

| MS (m/z) | 112 (M⁺), 97, 83, 69, 55, 41 (characteristic fragmentation pattern of branched alkenes) |

Reactivity and Applications

This compound undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. Due to its pleasant, fruity odor, its primary application is in the fragrance and flavor industry.[2] In the context of organic synthesis, it serves as a versatile C8 building block. While direct applications in drug development are not widely documented, branched alkenes are important structural motifs in many biologically active natural products and synthetic compounds.

Biological Activity and Toxicology

There is a lack of specific studies on the biological activity of this compound in the context of pharmacology or toxicology. Generally, short-chain alkenes can be metabolized in biological systems through oxidation of the double bond or allylic positions, often mediated by cytochrome P450 enzymes. The resulting epoxides or alcohols can then be further conjugated and excreted. From a safety perspective, this compound is classified as a highly flammable liquid and presents an aspiration hazard.[3] Standard laboratory safety precautions should be followed when handling this compound.

References

The Dawn of Branched Alkenes: A Technical Chronicle of Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

The journey to understand the nuanced world of branched alkenes, from their initial synthesis to the elucidation of their complex roles in biological systems, is a story of theoretical brilliance, meticulous experimentation, and the relentless pursuit of chemical structure and function. This technical guide delves into the historical discoveries, foundational experimental protocols, and the evolving understanding of these pivotal organic molecules.

A Historical Overview: From Theoretical Postulation to tangible Synthesis

The mid-19th century was a period of revolutionary ideas in chemistry, with the concept of chemical structure beginning to take shape. It was within this fertile intellectual landscape that the existence of branched-chain hydrocarbons was first seriously considered and then actively pursued.

Alexander Butlerov and the Birth of Isobutylene (B52900): The Russian chemist Alexander Butlerov was a principal architect of the theory of chemical structure. To provide experimental evidence for his theories, which included the idea that carbon atoms could form branched chains, he embarked on a series of syntheses. In 1863, Butlerov successfully synthesized isobutylene ((CH₃)₂C=CH₂), a four-carbon branched alkene, providing concrete proof of a branched hydrocarbon structure.[1] His work, driven by a desire to validate his structural theory, marked a pivotal moment in the history of organic chemistry.[2][3]

The Hofmann and Wurtz Reactions: Enabling Synthesis: The development of new synthetic methodologies was crucial for the exploration of novel molecular architectures. In 1851, August Wilhelm von Hofmann developed the Hofmann elimination reaction, a method to produce alkenes from amines.[4][5][6][7] This reaction often favors the formation of the least substituted (and often branched) alkene, providing a valuable tool for synthesizing these structures.[4][5][6][7] A few years later, in 1855, Charles Adolphe Wurtz developed the Wurtz reaction, a method for coupling alkyl halides using sodium metal to form larger alkanes.[8][9][10][11] While primarily used for alkanes, this reaction could be adapted to create branched hydrocarbon skeletons that could then be further modified to produce branched alkenes.[8][9][10][11]

Early Experimental Protocols: A Glimpse into 19th-Century Synthesis and Analysis

The experimental techniques of the 19th century, while rudimentary by modern standards, were sufficient to isolate and characterize these newly synthesized branched alkenes. These early protocols relied on careful distillation, chemical degradation, and the measurement of physical constants.

Synthesis of Isobutylene (Based on Butlerov's work)

-

Preparation of Starting Material: Tert-butyl alcohol could be prepared from the reaction of acetyl chloride with zinc methyl, a variation of a Grignard-type reaction.

-

Dehydration Reaction: The tert-butyl alcohol would be heated with a strong acid catalyst, such as sulfuric acid or phosphoric acid.

-

Isolation and Purification: The gaseous isobutylene product would be collected, likely over water, and then purified by passing it through a series of washing solutions to remove any acidic impurities. Final purification would be achieved by distillation.

The Hofmann Elimination: A General Protocol

The Hofmann elimination, as described by Hofmann in 1851, involves a two-step process to convert an amine into an alkene.[4][5][6][7]

-

Exhaustive Methylation: The amine is treated with an excess of methyl iodide to form a quaternary ammonium (B1175870) iodide salt. This reaction would typically be carried out in a sealed tube and heated.

-

Elimination: The quaternary ammonium iodide is then treated with silver oxide and water to form the corresponding hydroxide (B78521). Upon heating, the quaternary ammonium hydroxide undergoes an elimination reaction to yield the alkene, a tertiary amine, and water. The alkene product would then be isolated by distillation.